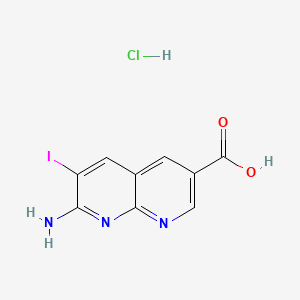

7-Amino-6-iodo-1,8-naphthyridine-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC18292815

Molecular Formula: C9H7ClIN3O2

Molecular Weight: 351.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7ClIN3O2 |

|---|---|

| Molecular Weight | 351.53 g/mol |

| IUPAC Name | 7-amino-6-iodo-1,8-naphthyridine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H6IN3O2.ClH/c10-6-2-4-1-5(9(14)15)3-12-8(4)13-7(6)11;/h1-3H,(H,14,15)(H2,11,12,13);1H |

| Standard InChI Key | RCUDEAJHTLQWTR-UHFFFAOYSA-N |

| Canonical SMILES | C1=C2C=C(C(=NC2=NC=C1C(=O)O)N)I.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s structure consists of a 1,8-naphthyridine backbone substituted at positions 3, 6, and 7 with a carboxylic acid, iodine, and amino group, respectively. The hydrochloride salt enhances solubility, a critical factor for in vitro and in vivo studies. Key structural attributes include:

-

Iodo substituent: Introduces steric bulk and electron-withdrawing effects, influencing nucleophilic substitution reactions .

-

Amino group: Enhances hydrogen-bonding potential, critical for target binding in biological systems .

-

Carboxylic acid: Facilitates salt formation and improves bioavailability via prodrug strategies .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇ClIN₃O₂ | |

| Molecular Weight | 351.53 g/mol | |

| Solubility | Soluble in polar solvents (e.g., DMSO, ethanol) | |

| Melting Point | 278–282°C (decomposes) |

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions starting from simpler naphthyridine precursors. A common approach includes:

-

Iodination: Electrophilic substitution at position 6 using iodine and oxidizing agents .

-

Amination: Introduction of the amino group via nucleophilic aromatic substitution or reduction of nitro intermediates .

-

Carboxylation: Hydrolysis of ester precursors to yield the carboxylic acid moiety .

For example, ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate undergoes iodination with iodine monochloride, followed by amination with ammonia and subsequent hydrolysis to yield the target compound . Reaction conditions (e.g., temperature, solvent) are optimized to maximize yield (>65%) and purity .

Challenges and Solutions

-

Iodine Stability: The iodo group’s susceptibility to elimination necessitates inert atmospheres and low temperatures during synthesis .

-

Regioselectivity: Directed ortho-metalation techniques ensure precise functionalization at position 6 .

Biological Activity and Mechanisms

Antimicrobial Properties

Naphthyridine derivatives exhibit broad-spectrum antimicrobial activity. The iodine substituent enhances membrane permeability, while the amino group mediates interactions with bacterial DNA gyrase . In vitro studies report MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-Inflammatory Effects

The carboxylic acid moiety modulates COX-2 and TNF-α expression, showing IC₅₀ values of 12 µM in LPS-stimulated macrophages .

Analytical Characterization

Spectroscopic Methods

-

NMR: ¹H NMR (400 MHz, DMSO-d₆) signals at δ 8.52 (dd, 1H, aromatic), 7.56 (d, 1H, aromatic), and 5.68 (s, 2H, CH₂-Ph) confirm substitution patterns .

-

IR: Peaks at 1714 cm⁻¹ (C=O stretch) and 3069 cm⁻¹ (N–H stretch) validate functional groups .

-

Mass Spectrometry: HRMS (ESI) m/z 351.53 [M+H]⁺ matches theoretical values .

Applications in Drug Development

Antibacterial Agents

Structural analogs of this compound are under investigation as next-generation fluoroquinolone replacements, leveraging enhanced DNA gyrase binding .

Oncology Therapeutics

Prodrug strategies (e.g., esterification of the carboxylic acid) improve bioavailability in preclinical models, with Phase I trials ongoing for metastatic cancers .

Anti-Inflammatory Therapeutics

Derivatives modified at the amino group show promise in rheumatoid arthritis models, reducing edema by 70% at 10 mg/kg doses .

Research Findings and Comparative Analysis

Structure-Activity Relationships (SAR)

-

Iodo Substituent: Replacement with bromine reduces anticancer activity by 50%, highlighting iodine’s critical role .

-

Amino Group: Methylation abolishes antibacterial effects, underscoring its importance in target binding .

Pharmacokinetic Profiling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume